molecular formula C11H14O2S B7960480 Benzoic acid, 2-(propylthio)-, methyl ester

Benzoic acid, 2-(propylthio)-, methyl ester

Cat. No.: B7960480
M. Wt: 210.29 g/mol
InChI Key: LAKMDXBJLMOBTQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(propylthio)-, methyl ester is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a propylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(propylthio)-, methyl ester typically involves the esterification of 2-(propylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as the purification of the starting materials, the esterification reaction, and the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(propylthio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzoic acid, 2-(propylthio)-, methyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(propylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The propylthio group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: Lacks the propylthio group, resulting in different chemical properties and reactivity.

    Benzoic acid, 2-(methylthio)-, methyl ester: Similar structure but with a methylthio group instead of a propylthio group.

Uniqueness

Benzoic acid, 2-(propylthio)-, methyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-propylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKMDXBJLMOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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